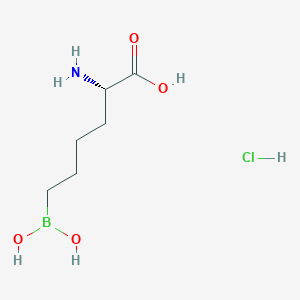
Chlorhydrate d'Abh
Vue d'ensemble
Description
Applications De Recherche Scientifique
ABH (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in inhibiting arginase and its effects on nitric oxide production.
Medicine: Investigated for its potential therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD), diabetes mellitus type 1, autoimmune encephalitis, chronic asthma, and vascular stiffness due to aging
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
ABH (hydrochloride) exerts its effects by specifically inhibiting the enzyme arginase. This inhibition leads to increased levels of arginine, which in turn enhances the production of nitric oxide. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation and immune response .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
ABH hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting arginase, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea . The inhibition of arginase by ABH hydrochloride can lead to increased levels of arginine, which is a substrate for nitric oxide synthase, thereby potentially increasing the production of nitric oxide .
Cellular Effects
ABH hydrochloride has been shown to inhibit lipopolysaccharide (LPS)-induced increases in pulmonary interleukin-8 (IL-8), neutrophils, and goblet cells, as well as airway fibrosis in rodent models of chronic obstructive pulmonary disease (COPD) . This suggests that ABH hydrochloride can influence cell function by modulating inflammatory responses and fibrotic processes .
Molecular Mechanism
At the molecular level, ABH hydrochloride exerts its effects by binding to arginase and inhibiting its activity . This inhibition can lead to changes in the levels of arginine and nitric oxide, which can have various downstream effects on cellular signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
ABH hydrochloride is involved in the arginine-urea metabolic pathway, where it interacts with the enzyme arginase . By inhibiting arginase, ABH hydrochloride can potentially affect metabolic flux and metabolite levels, particularly levels of arginine and nitric oxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ABH (hydrochloride) typically involves the reaction of 6-bromohexanoic acid with boronic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of ABH (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as high-pressure homogenization and ball milling to achieve the desired particle size and stability .
Analyse Des Réactions Chimiques
Types of Reactions
ABH (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction may produce borohydride complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
BEC hydrochloride: Another potent arginase inhibitor with similar applications.
CID 11210285 hydrochloride: Known for its inhibitory effects on arginase.
YM-298198 hydrochloride: Used in similar research applications.
Uniqueness
ABH (hydrochloride) stands out due to its high potency and specificity in inhibiting arginase. This makes it a valuable tool in research focused on understanding the role of arginase in various physiological and pathological conditions .
Propriétés
IUPAC Name |
(2S)-2-amino-6-boronohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO4.ClH/c8-5(6(9)10)3-1-2-4-7(11)12;/h5,11-12H,1-4,8H2,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUVEZUCSHVMRK-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(C(=O)O)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCCC[C@@H](C(=O)O)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435662 | |
| Record name | CTK4E1582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194656-75-2 | |
| Record name | CTK4E1582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B1666385.png)

![(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid](/img/structure/B1666388.png)
![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)

![8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid](/img/structure/B1666393.png)



![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)


![ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1666405.png)